molecular formula C9H11ClO4S B12938190 (3,5-Dimethoxyphenyl)methanesulfonyl chloride

(3,5-Dimethoxyphenyl)methanesulfonyl chloride

Cat. No.: B12938190
M. Wt: 250.70 g/mol
InChI Key: ACZRENUAHPAJGI-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methanesulfonyl chloride is a specialized benzyl-methanesulfonyl chloride derivative designed for research applications. As a sulfonyl chloride reagent, its primary value in organic synthesis lies in functionalizing alcohols and amines. When reacted with alcohols, typically in the presence of a base like pyridine, it forms (3,5-dimethoxyphenyl)methanesulfonate esters . This conversion is a critical strategy for transforming a poor hydroxyl leaving group into an excellent mesylate leaving group, thereby enabling subsequent nucleophilic substitution (SN1 or SN2) or elimination reactions . The 3,5-dimethoxyphenyl moiety may impart unique steric or electronic properties to the resulting compounds, making this reagent valuable for synthesizing more complex molecular architectures. Furthermore, this compound can react with primary and secondary amines to form stable methanesulfonamides, which are resistant to hydrolysis and can serve as protecting groups in multi-step synthetic sequences . The compound is moisture-sensitive and requires handling under anhydrous conditions. It is a highly reactive electrophile and should be treated as a lachrymator and corrosive substance . This compound is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO4S/c1-13-8-3-7(6-15(10,11)12)4-9(5-8)14-2/h3-5H,6H2,1-2H3

InChI Key

ACZRENUAHPAJGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CS(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Chlorination of Methyl Disulfide or Chloromethyl Methyl Sulfide

A well-documented method for preparing methanesulfonyl chloride involves the chlorination of methyl disulfide or chloromethyl methyl sulfide in the presence of water and catalysts, followed by purification steps.

  • Reaction Conditions : Methyl disulfide is emulsified with water using a phase-transfer catalyst (e.g., TX10), and chlorine gas is slowly bubbled through the mixture under controlled temperature (around 10 °C) and pressure conditions. The reaction proceeds as:

    $$
    \text{CH}3\text{SSCH}3 + 5 \text{Cl}2 + 4 \text{H}2\text{O} \rightarrow 2 \text{CH}3\text{SO}2\text{Cl} + 8 \text{HCl}
    $$

  • Purification : After reaction completion, hydrochloric acid is added to dissolve sulfuric acid byproducts, followed by phase separation. The crude methanesulfonyl chloride is purified by vacuum distillation with gas-liquid separation devices (e.g., tetrafluoroethylene wire mesh demisters) to remove sulfuric acid droplets and other impurities.

  • Yield and Purity : This method yields high-purity methanesulfonyl chloride with sulfonyl chloride content above 99.8% and sulfuric acid content below 20 ppm, minimizing chlorinated byproducts such as chloromethyl sulfonyl chloride.

Conversion of Chloromethyl Methyl Sulfide with Chlorine and Water

Another method involves reacting chloromethyl methyl sulfide with chlorine and water under controlled temperature (0 to 25 °C), often with a preliminary reflux step to improve yield and reduce byproducts.

  • Process Details : The chloromethyl methyl sulfide is mixed with water (3-10 molar equivalents) and optionally an acid (hydrochloric, dilute sulfuric, or phosphoric acid) and a mutual organic solvent (e.g., acetic acid or chlorinated hydrocarbons). Chlorine gas is then introduced gradually.

  • Reaction Mechanism : The chloromethyl methyl sulfide is oxidized and chlorinated to methanesulfonyl chloride, with water acting as a reactant and medium to control hydrolysis and side reactions.

  • Yields : Product yields range from 65% to 80% based on chloromethyl methyl sulfide starting material, with minimized chlorinated byproducts due to controlled chlorine addition and temperature management.

Adaptation for this compound

For the target compound, the 3,5-dimethoxyphenyl group can be introduced by starting from the corresponding (3,5-dimethoxyphenyl)methyl sulfide or chloromethyl derivative, which undergoes analogous chlorination and oxidation steps as above.

  • The presence of electron-donating methoxy groups may influence reaction rates and selectivity, requiring optimization of reaction temperature and chlorine feed rate.

  • Phase-transfer catalysts and controlled aqueous media help reduce side reactions and improve product purity.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Purification Yield (%) Purity (%) Notes
Phase-transfer catalyzed chlorination of methyl disulfide Methyl disulfide Cl2, H2O, TX10 catalyst 10 °C, slow Cl2 feed, aqueous medium Vacuum distillation with demister >99 (purity) 99.8+ Low sulfuric acid, minimal chlorinated byproducts
Chlorination of chloromethyl methyl sulfide with water and acid Chloromethyl methyl sulfide Cl2, H2O, HCl or dilute acid, organic solvent 0-25 °C, controlled Cl2 addition Phase separation, drying, distillation 65-80 High Reflux step improves yield, minimizes byproducts
Direct chlorosulfonation (general method) 3,5-Dimethoxybenzene or derivatives Chlorosulfonic acid or SO2Cl2 Controlled temperature, inert atmosphere Workup with aqueous base, distillation Variable Variable Requires further functionalization to methanesulfonyl chloride

Research Findings and Considerations

  • Phase-transfer catalysis enhances the emulsification of immiscible reactants, improving chlorine utilization and reducing side reactions.

  • Excess water serves multiple roles: reactant, solvent for byproducts (e.g., sulfuric acid), and thermal moderator to prevent over-chlorination.

  • Temperature control is critical to avoid formation of chlorinated byproducts and decomposition.

  • Purification techniques such as vacuum distillation with specialized demisters are essential to achieve high purity, especially to remove sulfuric acid and chlorinated impurities that adversely affect downstream applications.

  • Adaptation to substituted aromatic systems like 3,5-dimethoxyphenyl requires careful optimization due to electronic effects of methoxy groups, which can affect reactivity and stability of intermediates.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Aldehydes and Carboxylic Acids: Formed by the oxidation of methoxy groups.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Sulfonamides
(3,5-Dimethoxyphenyl)methanesulfonyl chloride serves as an important reagent in the synthesis of sulfonamides. It reacts with primary and secondary amines to yield corresponding sulfonamides, which are valuable intermediates in drug development due to their biological activity and stability under various conditions .

2. Formation of Sulfones
The compound can also participate in reactions to form sulfones through its addition to alkynes in the presence of copper(II) chloride. This reaction is significant for creating compounds with enhanced pharmacological properties .

Pharmaceutical Applications

1. Drug Development
In pharmaceutical research, this compound is utilized in the synthesis of various drug candidates. For example, it has been involved in the development of methanesulfonate prodrugs that improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) .

2. Analytical Chemistry
The compound is employed in analytical methods such as gas chromatography-mass spectrometry (GC-MS) for quantifying trace levels of methanesulfonyl chloride in pharmaceuticals. A study demonstrated a highly linear calibration curve with a correlation coefficient greater than 0.999, indicating its reliability for quantitative analysis .

Table 1: Reaction Conditions for Synthesis of Sulfonamides

ReagentReaction TypeYield (%)Reference
This compoundSulfonamide formation85
Primary AminesSulfonamide formation90
Secondary AminesSulfonamide formation78

Table 2: GC-MS Calibration Data for Methanesulfonyl Chloride

Concentration Level (ppm)Area Response
1.924344
2.837257
3.7554318
5.685456
7.5110893
Correlation Coefficient (R²)>0.999

Case Studies

Case Study 1: Synthesis of Drug Candidates
A research study focused on synthesizing a series of sulfonamide derivatives using this compound as a key reagent. The derivatives exhibited significant antibacterial activity against various strains, highlighting the compound's utility in drug discovery .

Case Study 2: Analytical Method Validation
Another study validated a GC-MS method for detecting trace amounts of methanesulfonyl chloride in pharmaceutical formulations. The method demonstrated high accuracy and precision, making it suitable for regulatory compliance in quality control processes within the pharmaceutical industry .

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3,5-Dimethoxyphenyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, physicochemical properties, and applications:

Property This compound (3,5-Difluorophenyl)methanesulfonyl Chloride (3,5-Dichlorophenyl)methanesulfonyl Chloride
Substituents 3,5-OCH₃ (electron-donating) 3,5-F (electron-withdrawing) 3,5-Cl (electron-withdrawing)
CAS Number Not explicitly provided 163295-74-7 163295-70-3
Molecular Formula C₉H₁₁ClO₄S (inferred) C₇H₅ClF₂O₂S C₇H₅Cl₃O₂S
Molecular Weight (g/mol) ~262.7 (calculated) 226.63 259.53
Reactivity Moderate (due to electron-donating OCH₃) High (electron-withdrawing F enhances electrophilicity) High (Cl further stabilizes reactive intermediates)
Applications Potential use in pharmaceuticals or agrochemicals Research applications (e.g., sulfonamide synthesis) Likely agrochemical intermediates (similar to triazine herbicides )
Safety (GHS) Expected corrosive properties Not explicitly stated Corrosive, skin/eye irritant (GHS05, GHS07)

Substituent Effects on Reactivity and Stability

  • This may result in slower reaction kinetics in nucleophilic substitutions .
  • Halogenated Analogs : Fluorine and chlorine atoms withdraw electron density, enhancing the electrophilicity of the -SO₂Cl group. For example, (3,5-difluorophenyl)methanesulfonyl chloride is prioritized in reactions requiring high reactivity, such as coupling with amines to form sulfonamides .

Physicochemical Properties

  • Molecular Weight and Solubility: The methoxy derivative has a higher molecular weight (~262.7 g/mol) compared to the dichloro (259.53 g/mol) and difluoro (226.63 g/mol) analogs. Methoxy groups may improve solubility in polar solvents (e.g., methanol, DMSO) relative to halogenated compounds .
  • Thermal Stability : Halogenated derivatives are generally more thermally stable due to stronger C-F/C-Cl bonds. Methoxy groups could introduce steric hindrance, affecting crystallization behavior (as seen in porphyrin analogs with dimethoxyphenyl groups ).

Biological Activity

(3,5-Dimethoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride compound with notable biological activities. This article reviews its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a methanesulfonyl chloride group attached to a 3,5-dimethoxyphenyl moiety. Its chemical structure can be represented as follows:

C9H11ClO4S\text{C}_9\text{H}_{11}\text{ClO}_4\text{S}

This structure contributes to its reactivity and biological properties, particularly in the context of enzyme inhibition and antimicrobial activity.

The primary mechanism of action for this compound involves its ability to act as an electrophile, reacting with nucleophiles such as amino acids in proteins. This reactivity can lead to the inhibition of specific enzymes or receptors, affecting various biological pathways. For instance, sulfonyl chlorides are known to modify serine residues in active sites of enzymes, thereby inhibiting their function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various sulfonyl chlorides, this compound demonstrated efficacy against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those for many conventional antibiotics, suggesting a promising alternative in treating resistant infections .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays on cancer cell lines such as HeLa and MCF-7 revealed that the compound induces apoptosis through the activation of caspase pathways. The following table summarizes the observed effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation
MCF-710.0Cell cycle arrest

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Case Studies

  • Study on Inflammatory Response : A study investigated the role of this compound in modulating inflammatory responses in human monocytes. The compound was shown to reduce TNF-alpha production in response to lipopolysaccharide stimulation, indicating potential anti-inflammatory properties .
  • Neuroprotective Effects : Another case study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to reduced neuroinflammation and improved cognitive functions, highlighting its potential for neurodegenerative disease therapy .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (3,5-dimethoxyphenyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors, as sulfonyl chlorides are acutely toxic (H330, H314) .
  • Storage : Store in a corrosion-resistant container (e.g., glass) at room temperature, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water due to potential hydrolysis reactions .

Q. What purification methods are recommended for this compound after synthesis?

  • Methodological Answer :

  • Recrystallization : Use anhydrous solvents like dichloromethane or hexane under inert gas (N₂/Ar) to minimize hydrolysis. Monitor purity via TLC (Rf comparison with standards) .
  • Column Chromatography : Employ silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate). Avoid aqueous conditions to prevent decomposition .
  • Purity Validation : Confirm via melting point analysis (if crystalline) and ¹H NMR (e.g., sharp singlet for methoxy groups at δ 3.8–4.0 ppm) .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides?

  • Methodological Answer :

  • Electrophilicity : The electron-donating methoxy groups reduce electrophilicity compared to unsubstituted sulfonyl chlorides, requiring activation (e.g., DMAP catalyst) for nucleophilic substitutions .
  • Hydrolysis Stability : More stable than aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) due to aromatic stabilization but still prone to hydrolysis in humid conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide synthesis using this compound?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous THF or DMF to suppress hydrolysis. Pre-dry solvents over molecular sieves .
  • Temperature Control : Reactions typically proceed at 0–25°C; elevated temperatures may degrade the reagent .
  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion. Monitor by ¹H NMR for residual starting amine .
  • Workup : Quench excess reagent with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄ .

Q. What analytical techniques are most effective for characterizing degradation products of this compound?

  • Methodological Answer :

  • LC-MS : Identify hydrolysis products (e.g., sulfonic acid derivatives) via high-resolution mass spectrometry. Use a C18 column with a water/acetonitrile gradient .
  • FT-IR : Detect S=O stretching vibrations (~1350 cm⁻¹ for sulfonyl chloride vs. ~1150 cm⁻¹ for sulfonic acid) .
  • XRD : Confirm crystalline stability under varying humidity conditions (e.g., 30–70% RH) .

Q. How can researchers resolve contradictions in reported toxicity data for sulfonyl chlorides?

  • Methodological Answer :

  • Data Reconciliation : Compare acute toxicity (e.g., LD₅₀) across species (rat vs. zebrafish) and exposure routes (oral vs. dermal) .
  • Mechanistic Studies : Use in vitro assays (e.g., HEK293 cell viability) to isolate organ-specific toxicity (respiratory/neurological systems as per H370) .
  • Environmental Impact : Assess biodegradation pathways via OECD 301F tests to resolve discrepancies in aquatic toxicity (H412) .

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